molecular formula C14H20GdN3O10 B109446 Gadopentetic acid CAS No. 80529-93-7

Gadopentetic acid

Cat. No. B109446
CAS RN: 80529-93-7
M. Wt: 547.6 g/mol
InChI Key: IZOOGPBRAOKZFK-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gadopentetic acid, sold under the brand name Magnevist, is a gadolinium-based MRI contrast agent . It is usually administered as a salt of a complex of gadolinium with DTPA (diethylenetriaminepentaacetate) with the chemical formula A2[Gd(DTPA)(H2O)]; when cation A is the protonated form of the amino sugar meglumine the salt goes under the name "gadopentetate dimeglumine" .


Synthesis Analysis

The earliest appearance of gadopentetic acid in the chemical literature came in 1982, when Thomas J. Wenzel, Martin E. Ashley, and Robert E. Sievers at the University of Colorado (Boulder) reported that several complexes of metal ions with polyanions could be used as water-soluble paramagnetic relaxation agents for 13 carbon NMR spectroscopy .


Molecular Structure Analysis

In the complex of Gd3+ and DTPA5− the gadolinium ion is 9-coordinate, surrounded by the 3 nitrogen atoms and 5 oxygen atoms from the carboxylate groups . The ninth coordination site is occupied by a water molecule .


Chemical Reactions Analysis

Gadopentetic acid is usually injected intravenously . Its paramagnetic property reduces the T1 relaxation time (and to some extent the T2 and T2* relaxation times) in NMR, which is the source of its clinical utility .


Physical And Chemical Properties Analysis

Gadopentetic acid has a molecular formula of C14H18GdN3O10 and a molar mass of 545.56 g·mol−1 .

Scientific Research Applications

MRI Enhancement in Hepatocellular Carcinoma Detection

Gadopentetic acid, along with other gadolinium-based contrast agents like gadoxetic acid, is prominently used in magnetic resonance imaging (MRI) for enhancing the detection and characterization of hepatocellular carcinoma (HCC). Studies have compared gadopentetic acid-enhanced MRI with other contrast agents for their effectiveness in HCC detection. It's been found that gadopentetic acid, especially when used in combination with other agents, can improve diagnostic accuracy and sensitivity, particularly in detecting smaller lesions (Ding et al., 2014), (Duncan et al., 2017), (Besa et al., 2015).

Tracing in Hydrology

Interestingly, gadopentetic acid has also been used as a tracer in hydrology. Due to its stability and specific properties, it allows for the study of the origin and fate of waters in industrialized and populated areas. This unique application underlines its stability and non-adsorption characteristics in natural environments (Möller et al., 2000).

Cancer Therapy Research

In cancer therapy, particularly in gadolinium neutron-capture therapy (Gd-NCT) for cancer, gadopentetic acid has been explored for its potential in enhancing the effectiveness of treatment. Studies involving its accumulation in cancer cells have shown promising results, suggesting that it could significantly contribute to tumor growth suppression in therapy (Shikata et al., 2002).

Enhancing MR Imaging in Other Applications

Gadopentetic acid's properties make it a valuable contrast agent for MR imaging beyond cancer detection. For instance, its application in the enhancement of central nervous system lesions has been studied, showing its superiority in providing better enhancement and diagnostic information compared to other agents (Maravilla et al., 2006).

Safety And Hazards

Gadolinium-based agents like Gadopentetic acid may cause a toxic reaction known as nephrogenic systemic fibrosis (NSF) in patients with severe kidney problems . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

There are concerns that, despite the strength of the complex, it could break apart and enter other organs, including the brain . In February 2023, Joshua DeAguero, Brent Wagner, and collaborators at the University of New Mexico (Albuquerque) and other institutions reported that some patients who had MRI scans developed gadolinium nanoparticles in the kidneys, leading to nephrogenic systemic fibrosis, a painful disease that affects the skin and organs and is often fatal .

Relevant Papers

  • A case report titled “Neurotoxic manifestations following off label use” was published in September 2020. It reported a case of a 70-year-old man who developed altered mental status, bilateral hearing loss, somnolence and confusion, diffuse CSF hyperdensity and L4−5 fluid gadopentetic-acid collection following off-label use of gadopentetic-acid as contrast agent .
  • Another case report titled “A Grade III Severe Hypersensitivity Caused by Gadopentetic Acid Injection” was published in July 2023 .
  • A report titled “Severe immediate hypersensitivity to gadolinium contrast agent after targeted treatment in a patient with alveolar soft part sarcoma: A case report and review of literature” was published in November 2023 .

properties

IUPAC Name

2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O10.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOOGPBRAOKZFK-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20GdN3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments. MR images are based primarily on proton density and proton relaxation dynamics. MR instruments are sensitive to two different relaxation processes, the T1 (spin-lattice or longitudinal relaxation time) and T2 (spin-spin or transverse relaxation time). Paramagnetic agents contain one or more unpaired electrons that enhance the T1 and T2 relaxation rates of protons in their molecular environment. The proton relaxation effect (PRE) of an unpaired electron is 700 times stronger than that of a proton itself. In MRI, visualization of normal and pathological brain tissue depends in part on variations in the radio frequency signal intensity that occur with changes in proton density, alteration of the T1, and variation in T2. When placed in a magnetic field, gadopentetate dimeglumine shortens the T1 and T2 relaxation times in tissues where it accumulates. In the central nervous system (CNS), gadopentetate dimeglumine enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges. Gadopentetate dimeglumine does not cross the intact blood-brain barrier; therefore, it does not accumulate in normal brain tissue or in CNS lesions that have not caused an abnormal blood-brain barrier (e.g., cysts, mature post-operative scars). Abnormal vascularity or disruption of the blood-brain barrier allows accumulation of gadopentetate dimeglumine in lesions such as neoplasms, abscesses, and subacute infarcts. Outside the CNS, gadopentetate dimeglumine rapidly reaches equilibrium in the interstitial compartment and enhances signal in all tissues as a function of delivery and size of the interstitial compartment. This compound has also been found to inhibit human erythrocyte 6-phosphogluconate dehydrogenase.
Record name Gadopentetic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00789
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Gadopentetate

CAS RN

80529-93-7
Record name Gadopentetic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00789
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadopentetic acid
Reactant of Route 2
Gadopentetic acid
Reactant of Route 3
Gadopentetic acid
Reactant of Route 4
Gadopentetic acid
Reactant of Route 5
Gadopentetic acid
Reactant of Route 6
Gadopentetic acid

Citations

For This Compound
1,560
Citations
H Tokumitsu, H Ichikawa, Y Fukumori - Pharmaceutical research, 1999 - Springer
Purpose. The gadopentetic acid (Gd-DTPA)-loaded chitosan nanoparticles (Gd-nanoCPs) were prepared for gadolinium neutron-capture therapy (Gd-NCT) and characterized and …
Number of citations: 290 link.springer.com
H Tokumitsu, J Hiratsuka, Y Sakurai, T Kobayashi… - Cancer letters, 2000 - Elsevier
… In the present study, the potential of Gd-NCT was evaluated in vivo using the highly gadopentetic acid (Gd-DTPA)-loaded chitosan nanoparticles, prepared as a gadolinium device for …
Number of citations: 178 www.sciencedirect.com
W Zhang, M Wang, W Lv, FA White, X Chen… - Cells, 2023 - mdpi.com
… Gadopentetic acid and gadodiamide are paramagnetic gadolinium-based contrast agents (… Herein, we found that gadopentetic acid (Gd-DTPA, 1 mM) potentiated the inward and …
Number of citations: 8 www.mdpi.com
S Wiedemeyer - Reactions, 2009 - search.proquest.com
The man developed a nephrotic syndrome leading to renal insufficiency and was receiving haemodialysis three times a week. He was diagnosed with focal glomerulosclerosis and …
Number of citations: 2 search.proquest.com
H Tokumitsu, H Ichikawa, Y Fukumori… - Chemical and …, 1999 - jstage.jst.go.jp
Biodegradable gadopentetic acid (Gd-DTPA)-loaded chitosan microparticles (Gd-μCPs) were prepared as a device for gadolinium neutron-capture therapy (Gd-NCT) by a novel …
Number of citations: 120 www.jstage.jst.go.jp
S Schmiedl - Reactions, 2010 - Springer
… In November 2003, he had received gadopentetic acid [dosage not stated] for a magnetic … at that time and he received a second gadopentetic acid administration in the same month. On …
Number of citations: 2 link.springer.com
K Oznam, DY Sirin, I Yilmaz… - Journal of …, 2017 - josr-online.biomedcentral.com
Magnetic resonance arthrography, a procedure through which contrast agents containing gadolinium and/or iopromide are administered intra-articularly, has become a useful tool in …
Number of citations: 20 josr-online.biomedcentral.com
A Kreuter - Reactions, 2009 - Springer
Three patients with end-stage renal disease (ESRD) developed nephrogenic systemic fibrosis (NSF) after exposure to gadodiamide and gadopentetic acid [dosages not stated]. A 28-…
Number of citations: 0 link.springer.com
W Jiang, X He, H Fang, X Zhou, H Ran… - … and biophysical research …, 2018 - Elsevier
… In this study, gadopentetic acid (GA)-doped silica (Gd@SiO 2 ) was first synthesized by a reverse microemulsion method, and amino and carboxyl groups were then successively …
Number of citations: 12 www.sciencedirect.com
P Dulski, P Möller, A Pekdeger - Hydrogeology Journal, 2011 - search.proquest.com
At a test site consisting of a storage pond and connected artificial aquifer, the long-time behaviour of gadopentetic acid (Gd-DTPA) was compared with the classic tracer bromide (Br^ sup…
Number of citations: 11 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.